molecular formula C15H13Cl2NO2 B312011 N-(2,3-dichlorophenyl)-2-ethoxybenzamide

N-(2,3-dichlorophenyl)-2-ethoxybenzamide

Cat. No.: B312011
M. Wt: 310.2 g/mol
InChI Key: GKAUHPDAFZMTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dichlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substitution on the benzoyl ring and a 2,3-dichlorophenyl group attached to the amide nitrogen. Benzamide derivatives are widely studied for their roles as enzyme modulators, receptor ligands, and agrochemicals due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-13-9-4-3-6-10(13)15(19)18-12-8-5-7-11(16)14(12)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

GKAUHPDAFZMTIC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

  • Trans Amide Conformation : N-(2,3-Dichlorophenyl)-2-ethoxybenzamide adopts a trans conformation in the H–N–CO unit, similar to other dichlorophenyl benzamides (e.g., N-(3-chlorophenyl)benzamide). This conformation facilitates intermolecular N–H⋯O hydrogen bonding, forming infinite chains in crystal structures .
  • Dihedral Angles : The benzoyl and aniline rings form a dihedral angle of 58.3° , comparable to analogs like N-(2,4-dichlorophenyl)benzamide. This angle influences solubility and packing efficiency .

Electronic Effects of Substituents

  • Chlorine vs.
  • Ethoxy vs. Ethoxymethoxy : The 2-ethoxy group in this compound enhances lipophilicity compared to etobenzanid’s 4-(ethoxymethoxy) group, which may improve membrane permeability in biological systems .

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